3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C8H11ClO3S2 It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride typically involves the reaction of thiophen-2-ylmethanol with propane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for sulfonyl chlorides, including this compound, often involve the use of thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) as chlorinating agents. These reagents are highly reactive and can efficiently convert alcohols or thiols to the corresponding sulfonyl chlorides under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: It can be reduced to form thiols or sulfides.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanesulfonyl chloride: Similar in structure but lacks the thiophen-2-ylmethoxy group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Cyclohexanesulfonyl chloride: Contains a cyclohexane ring instead of the thiophene ring.
Uniqueness
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where the thiophene moiety can interact with biological targets or participate in specific chemical reactions .
Eigenschaften
Molekularformel |
C8H11ClO3S2 |
---|---|
Molekulargewicht |
254.8 g/mol |
IUPAC-Name |
3-(thiophen-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO3S2/c9-14(10,11)6-2-4-12-7-8-3-1-5-13-8/h1,3,5H,2,4,6-7H2 |
InChI-Schlüssel |
KTESBBGOFXFXIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)COCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.